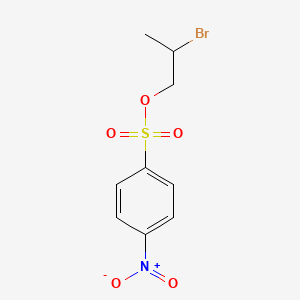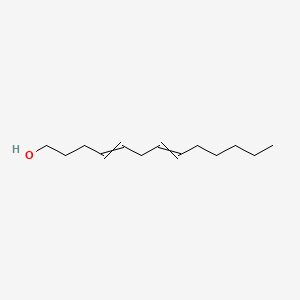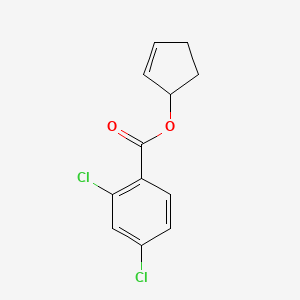
24-Hydroxyoctacosan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Hydroxyoctacosan-4-one is a long-chain fatty alcohol derivative with a hydroxyl group at the 24th carbon and a ketone group at the 4th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyoctacosan-4-one typically involves the oxidation of octacosanol The process begins with the selective oxidation of the primary alcohol group at the 24th carbon to form a hydroxyl groupCommon reagents used in these reactions include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve selective oxidation. Enzymatic methods using alcohol dehydrogenases or oxidases can provide a more environmentally friendly and efficient approach compared to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions: 24-Hydroxyoctacosan-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carboxyl group.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 24-Carboxyoctacosan-4-one.
Reduction: 24-Hydroxyoctacosan-4-ol.
Substitution: 24-Chlorooctacosan-4-one.
Aplicaciones Científicas De Investigación
24-Hydroxyoctacosan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of 24-Hydroxyoctacosan-4-one involves its interaction with cell membranes. The hydroxyl and ketone groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Octacosanol: A long-chain fatty alcohol with similar structural properties but lacking the ketone group.
24-Hydroxycholesterol: A sterol with a hydroxyl group at the 24th carbon, similar in its hydroxylation pattern but differing in its sterol backbone.
Uniqueness: 24-Hydroxyoctacosan-4-one is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
113578-15-7 |
|---|---|
Fórmula molecular |
C28H56O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
24-hydroxyoctacosan-4-one |
InChI |
InChI=1S/C28H56O2/c1-3-5-24-28(30)26-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-25-27(29)23-4-2/h28,30H,3-26H2,1-2H3 |
Clave InChI |
MTVMCAVIRSCQSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCCCCCCCCCCCCCC(=O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)

![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)


